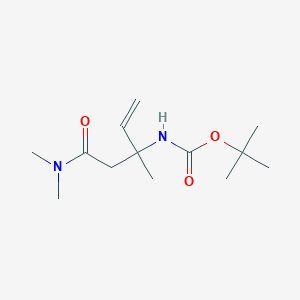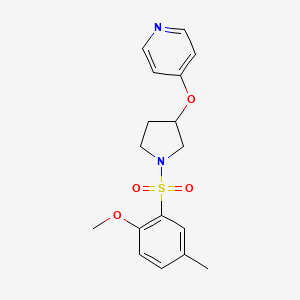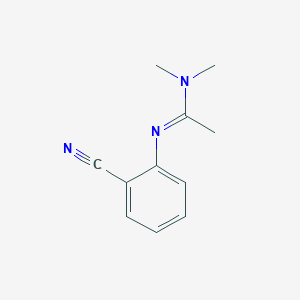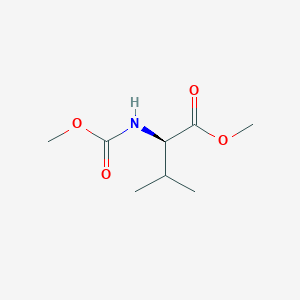
2-(Difluoromethyl)quinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Difluoromethyl)quinolin-3-amine” is a chemical compound with the CAS Number: 2503204-93-9 . It has a molecular weight of 194.18 . It is in powder form .
Synthesis Analysis
The synthesis of quinoline compounds, such as “2-(Difluoromethyl)quinolin-3-amine”, has been a topic of research in recent years . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The InChI code for “2-(Difluoromethyl)quinolin-3-amine” is 1S/C10H8F2N2/c11-10(12)9-7(13)5-6-3-1-2-4-8(6)14-9/h1-5,10H,13H2 .Chemical Reactions Analysis
Quinoline compounds have been used in various chemical reactions. For instance, they have been used in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
“2-(Difluoromethyl)quinolin-3-amine” is a powder with a molecular weight of 194.18 . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Cerium Oxide Nanoparticle-Catalyzed Synthesis : Novel quinoxalin-2-amine derivatives were synthesized using cerium oxide nanoparticles as catalysts, highlighting an environmentally friendly approach for producing these compounds in water (Edayadulla & Lee, 2014).
- Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation : The study developed a method for asymmetric transfer hydrogenation of quinolin-3-amines, producing chiral exocyclic amines with high selectivity (Cai et al., 2014).
- Oxidative Cyclization for Polysubstituted Quinolin-3-amines : A new protocol using Mn(III) acetate as an oxidant for synthesizing polysubstituted quinolin-3-amines from isocyanophenyl acetonitriles and organoboron reagents was disclosed, offering a practical method with high reaction efficiency (Wang et al., 2021).
Biological Applications and Properties
- Anti-inflammatory and Analgesic Activity : Novel polycyclic pyrimido[4,5-b]quinolines were synthesized and shown to possess anti-inflammatory and analgesic properties. Some derivatives were also screened for antioxidant properties, suggesting potential therapeutic applications (El-Gazzar et al., 2009).
- Apoptosis Inducers for Cancer Therapy : A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines were identified as potent inducers of apoptosis, offering a new avenue for cancer therapy. These compounds demonstrated significant activity against several human solid tumor-derived cancer cells (Zhang et al., 2008).
- Anticancer Agents : 2-chloro N-substituted amino quinolines were prepared and evaluated against non-small cell lung cancer cell lines. One compound, in particular, showed promising activity, highlighting the quinoline moiety's importance in pharmacophore design for cancer therapeutics (Vennila et al., 2019).
Wirkmechanismus
While the specific mechanism of action for “2-(Difluoromethyl)quinolin-3-amine” is not mentioned in the available data, quinoline compounds have been studied for their antimycobacterial activity . For example, bedaquiline, a quinoline derivative, inhibits the c subunit of ATP synthase responsible for synthesizing ATP .
Safety and Hazards
Zukünftige Richtungen
Quinoline compounds have been the focus of recent research due to their versatile applications in industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may continue to explore the synthesis and applications of these compounds .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-10(12)9-7(13)5-6-3-1-2-4-8(6)14-9/h1-5,10H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSGITJPWMUERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)quinolin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[[4-(4-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2646127.png)


![5-[3-(4-Bromoanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2646134.png)
![2-[Methyl-[(1-methyl-5-nitropyrazol-3-yl)methyl]amino]acetic acid](/img/structure/B2646135.png)
![N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646136.png)



![Methyl (E)-4-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2646144.png)